3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester
Overview
Description
3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester is a versatile chemical compound with the molecular formula C16H18Cl4O4. It is known for its applications in various scientific research fields, including catalysis and synthesis. This compound is derived from 3,4,5,6-tetrachlorophthalic acid, which is a chlorinated derivative of phthalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester typically involves the esterification of 3,4,5,6-tetrachlorophthalic acid with isopropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,4,5,6-tetrachlorophthalic acid and isopropanol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water or aqueous solutions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: 3,4,5,6-tetrachlorophthalic acid and isopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives of the ester.
Scientific Research Applications
3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The ester groups can also undergo hydrolysis, releasing the parent acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrachlorophthalic acid: The parent acid from which the ester is derived.
Phthalic acid di(isopropyl)ester: A non-chlorinated analog with similar ester groups.
Hexachlorophthalic acid di(isopropyl)ester: A more heavily chlorinated derivative with different reactivity.
Uniqueness
3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective substitution or hydrolysis reactions .
Properties
IUPAC Name |
dipropan-2-yl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4O4/c1-5(2)21-13(19)7-8(14(20)22-6(3)4)10(16)12(18)11(17)9(7)15/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUXNWYOZFCMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161957 | |
Record name | 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901161957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163656-19-7 | |
Record name | 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163656-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901161957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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